molecular formula C9H8BrNO2 B1269264 3-Bromo-4,5-dimethoxybenzonitrile CAS No. 781654-31-7

3-Bromo-4,5-dimethoxybenzonitrile

Cat. No.: B1269264
CAS No.: 781654-31-7
M. Wt: 242.07 g/mol
InChI Key: PTCVIEQABWPBTA-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethoxybenzonitrile: is an organic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine and methoxy groups on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-Bromo-4,5-dimethoxybenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4,5-dimethoxybenzonitrile can be synthesized from 5-bromoveratraldehyde through a series of chemical reactions . The general synthetic route involves the following steps:

    Oxidation: 5-Bromoveratraldehyde is oxidized to form 5-bromo-4,5-dimethoxybenzoic acid.

    Amidation: The benzoic acid derivative is then converted to the corresponding amide.

    Dehydration: The amide is dehydrated to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dimethoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of 3-bromo-4,5-dimethoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and methoxy groups on the benzene ring allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzonitrile
  • 2-Bromo-4,5-diethoxybenzonitrile
  • 3-Bromo-5-ethoxy-4-methoxybenzonitrile
  • 5-Bromo-2,3-dimethoxybenzonitrile

Comparison: 3-Bromo-4,5-dimethoxybenzonitrile is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-4,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCVIEQABWPBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352802
Record name 3-bromo-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781654-31-7
Record name 3-bromo-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11 g 3-Bromo-4,5-dimethoxybenzaldehyde, 6.5 g sodium formate were dissolved in 50 mL of formic acid and stirred at 95° C. 3.6 g Hydroxylamine hydrochloride was added in portions and the mixture stirred for 4 h at 95° C., 2 days at 50° C. and 3 h at 120° C. The mixture was poured on to 700 mL of an almost saturated sodium chloride solution/ice mixture and the precipitate isolated, washed with water and dried to provide 3-bromo-4,5 dimethoxybenzonitrile.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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